Product packaging for D-Mannitol-13C6,d8(Cat. No.:)

D-Mannitol-13C6,d8

Cat. No.: B12401109
M. Wt: 196.18 g/mol
InChI Key: FBPFZTCFMRRESA-SWBLXVAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Tracers in Quantitative Biological Investigations

Stable isotope tracers are indispensable tools in quantitative biological investigations, offering a window into the dynamic processes of life. oncohemakey.com Their application spans various fields, including metabolomics, proteomics, and environmental science. silantes.com In metabolomics, stable isotopes are used to track the flow of metabolites through various biochemical pathways, providing insights into both normal physiology and disease states. eurisotop.com This approach, often coupled with high-resolution mass spectrometry, allows for the precise quantification of metabolic fluxes, revealing how genetic or environmental perturbations affect cellular metabolism. springernature.com

The use of stable isotope-labeled compounds as internal standards in mass spectrometry is a gold standard for the accurate quantification of endogenous molecules in complex biological samples. eurisotop.comckisotopes.com This is because the labeled and unlabeled forms of a compound are chemically identical and thus behave similarly during sample preparation and analysis, but are distinguishable by their mass. ckisotopes.com This allows for the correction of any sample loss or variation in instrument response, leading to highly accurate and reproducible results.

Furthermore, stable isotope labeling provides enhanced detection sensitivity and structural resolution in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. silantes.com By incorporating isotopes such as 13C or 15N, researchers can improve the quality of spectral data, facilitating the detailed structural analysis of biomolecules and their interactions. silantes.com

Rationale for the Application of D-Mannitol-13C6,d8 as a Specialized Research Reagent

D-Mannitol, a six-carbon sugar alcohol, is a naturally occurring compound found in various plants and algae. chemicalbook.com Its isotopically labeled form, this compound, serves as a specialized research reagent with specific applications in biochemical and metabolic research. The "13C6" designation indicates that all six carbon atoms in the mannitol (B672) molecule have been replaced with the stable isotope carbon-13. The "d8" signifies the replacement of eight hydrogen atoms with deuterium (B1214612), the stable isotope of hydrogen.

The dual labeling of D-Mannitol with both 13C and deuterium makes it a valuable tracer for metabolic studies. It can be used to investigate carbohydrate metabolism and its various interconnected pathways. ckisotopes.com The distinct mass of this compound allows it to be easily tracked and quantified by mass spectrometry as it is processed by cells and organisms. This enables researchers to follow its absorption, distribution, and conversion into other metabolites, providing a detailed picture of metabolic dynamics.

Moreover, due to its properties as a stable, non-radioactive compound, this compound can be utilized in a variety of experimental settings, including cell culture and in vivo studies in animal models. Its use as an internal standard in quantitative analyses ensures high accuracy and precision.

Historical Context and Evolution of Isotopic Tracing Methodologies

The concept of isotopes was first introduced over a century ago by Frederick Soddy. nih.gov This discovery, coupled with the development of early mass spectrometers by pioneers like J.J. Thomson and F.W. Aston, laid the groundwork for the use of isotopes as tracers in scientific research. nih.gov Initially, the focus was on radioactive isotopes. However, the potential of stable isotopes, particularly those of key biological elements like carbon (13C), nitrogen (15N), oxygen (18O), and hydrogen (2H), was soon recognized for their ability to be incorporated into organic molecules to trace their metabolic fate. nih.gov

The evolution of isotopic tracing methodologies has been intrinsically linked to advancements in mass spectrometry technology. nih.gov From the early gas chromatography-mass spectrometry (GC-MS) to the more recent liquid chromatography-mass spectrometry (LC-MS) and multi-isotope imaging mass spectrometry (MIMS), each technological leap has provided greater sensitivity and resolution, allowing for the analysis of complex biological samples. nih.govnih.gov

Early applications of stable isotope tracers in the 1960s significantly contributed to our understanding of mineral and trace element metabolism, leading to important dietary recommendations. oncohemakey.com Over the decades, the application of these techniques has expanded dramatically, now playing a crucial role in fields as diverse as proteomics, where they are used to study protein turnover, and environmental science, for tracking nutrient cycling. nih.govsilantes.com The continuous development of both the chemical synthesis of isotopically labeled compounds and the analytical instrumentation ensures that isotopic tracing will remain a cornerstone of biochemical and biomedical research for the foreseeable future. ykcs.ac.cn

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula ¹³C₆H₆D₈O₆ lgcstandards.comcymitquimica.com
Molecular Weight 190.22 g/mol cymitquimica.com
Appearance White Solid sigmaaldrich.comcymitquimica.com
Melting Point 167-170 °C (for unlabeled) chemicalbook.comsigmaaldrich.com
Isotopic Purity (¹³C) 99 atom % sigmaaldrich.com
Isotopic Purity (D) 98 atom %
SMILES String O[13CH2]13C@@H13C@@H13C@H13C@H[13CH2]O sigmaaldrich.com

Research Applications of this compound

Research AreaApplication
Metabolic Research Tracer for studying carbohydrate metabolism and metabolic fluxes. isotope.comotsuka.co.jp
Quantitative Analysis Internal standard for mass spectrometry-based quantification of metabolites. eurisotop.com
Biomolecular NMR Used in studies requiring enhanced structural resolution of biomolecules. isotope.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B12401109 D-Mannitol-13C6,d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O6

Molecular Weight

196.18 g/mol

IUPAC Name

(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D

InChI Key

FBPFZTCFMRRESA-SWBLXVAXSA-N

Isomeric SMILES

[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@@]([2H])([13C]([2H])([2H])O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of D Mannitol 13c6,d8

Advanced Synthetic Pathways for Uniform Carbon-13 (13C6) Incorporation

The synthesis of D-Mannitol fully enriched with carbon-13 (¹³C₆) is a critical first step in producing the dual-labeled compound. This process demands high isotopic fidelity to ensure that subsequent analyses are accurate and reliable.

Precursor Selection and Isotopic Fidelity during Synthesis

The journey to D-Mannitol-¹³C₆ begins with the selection of a suitable ¹³C-labeled precursor. A common and effective starting material is D-Glucose-¹³C₆ or D-Fructose-¹³C₆. wur.nl These uniformly labeled monosaccharides provide the complete carbon backbone for the final D-Mannitol product. The isotopic purity of the precursor is paramount, with commercially available options offering 99 atom % ¹³C. sigmaaldrich.com

The conversion of the precursor to D-Mannitol-¹³C₆ is often achieved through catalytic hydrogenation. This chemical process reduces the aldehyde or ketone group of the sugar to a hydroxyl group, yielding the corresponding sugar alcohol. For instance, the hydrogenation of a mixture of D-glucose and D-fructose over a nickel catalyst is a common industrial method for producing mannitol (B672). wur.nlresearchgate.net To ensure the integrity of the isotopic labeling, the reaction conditions must be carefully controlled to prevent any side reactions that could compromise the uniform ¹³C enrichment.

Chemical and Enzymatic Approaches for Stereospecific Labeling

While chemical synthesis is a robust method, enzymatic approaches offer high stereospecificity, which is crucial for producing the correct D-isomer of mannitol. Mannitol dehydrogenase (MTD) is a key enzyme in this process. researchgate.net It catalyzes the reversible reduction of D-fructose to D-mannitol. researchgate.net

By utilizing D-Fructose-¹³C₆ as the substrate, MTD can stereospecifically produce D-Mannitol-¹³C₆. This enzymatic reaction is highly specific and avoids the formation of unwanted isomers like sorbitol, which can be a byproduct in less selective chemical reductions. wur.nl The use of microorganisms that naturally produce mannitol, such as certain species of lactic acid bacteria or yeast, can also be harnessed. wur.nlfrontiersin.org These organisms can be cultured in a medium containing a ¹³C-labeled carbon source, which they metabolize to produce D-Mannitol-¹³C₆. frontiersin.orgnih.gov For example, studies have shown the assimilation of D-[1-¹³C]mannose into glucuronoxylomannan, where the carbon chain is incorporated intact. nih.govnih.gov

Table 1: Comparison of Synthetic Approaches for D-Mannitol-¹³C₆

Synthetic ApproachPrecursor ExampleKey FeaturesIsotopic Purity
Chemical Hydrogenation D-Glucose-¹³C₆ / D-Fructose-¹³C₆High pressure and temperature, potential for side products. researchgate.netDependent on precursor purity, typically >98%. isotope.com
Enzymatic Reduction D-Fructose-¹³C₆High stereospecificity, milder reaction conditions. researchgate.netHigh, preserves isotopic integrity of the precursor.
Microbial Fermentation ¹³C-labeled glucose/fructoseIn vivo synthesis, can be cost-effective for large scale. wur.nlDependent on metabolic pathways and media composition.

Methodologies for Site-Specific Deuterium (B1214612) (d8) Labeling and Enrichment

With the ¹³C₆-labeled mannitol in hand, the next stage is the introduction of deuterium atoms. For D-Mannitol-13C6,d8, this involves replacing eight specific hydrogen atoms with deuterium.

Techniques for Deuterium Introduction at Defined Positions

The introduction of deuterium can be achieved through hydrogen-deuterium (H-D) exchange reactions. Catalytic methods are often employed to facilitate this exchange. For polyols like mannitol, heterogeneous catalysts such as ruthenium on carbon (Ru/C) or platinum-based catalysts are effective. resolvemass.caresearchgate.net These reactions are typically carried out in the presence of deuterium oxide (D₂O), which serves as the deuterium source. resolvemass.ca The catalyst facilitates the exchange of hydrogen atoms on the carbon backbone with deuterium atoms from the D₂O.

The positions of deuteration can be influenced by the catalyst and reaction conditions. For example, some catalysts may preferentially deuterate at specific carbon atoms. mdpi.com Organophotocatalysis has also emerged as a method for selective deuteration of C-H bonds adjacent to heteroatoms. nih.gov

Optimization of Reaction Conditions for High Deuteration Levels

Achieving high levels of deuteration requires careful optimization of the reaction parameters. Factors such as temperature, pressure, reaction time, and the ratio of catalyst to substrate are critical. For instance, continuous-flow deuteration reactors can offer precise control over these conditions, leading to high deuterium incorporation ratios. mdpi.com The use of high-purity deuterium gas (D₂) in conjunction with a catalyst can also ensure high levels of deuteration. mdpi.com

The choice of solvent is also important. Aprotic solvents are often used to prevent unwanted D-H exchange with the solvent itself, thereby maximizing the incorporation of deuterium from the intended source. mdpi.com Microwave irradiation has been explored to improve deuteration; however, it can sometimes lead to epimerization or degradation of the substrate. mdpi.com

Rigorous Purity and Isotopic Integrity Assessment of this compound

The final, and perhaps most critical, phase of producing this compound is the comprehensive assessment of its purity and isotopic enrichment. A combination of analytical techniques is employed for this purpose.

Mass spectrometry (MS) is a fundamental tool for confirming the isotopic enrichment. sigmaaldrich.com The mass spectrum of this compound will show a distinct molecular ion peak corresponding to the increased mass from the incorporated ¹³C and deuterium atoms. High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the positions of the isotopic labels. google.com ¹³C NMR will confirm the uniform incorporation of carbon-13 throughout the carbon skeleton. researchgate.netnih.gov ¹H NMR spectra will be significantly simplified due to the replacement of protons with deuterium, and the remaining signals can help to confirm the locations of any non-deuterated positions. researchgate.net Deuterium NMR (²H NMR) can also be used to directly observe the deuterium atoms. google.com

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of the compound. researchgate.netlgcstandards.com These techniques can separate the desired product from any unreacted starting materials or byproducts.

Table 2: Analytical Techniques for Purity and Isotopic Integrity Assessment

Analytical TechniquePurposeKey Information Provided
Mass Spectrometry (MS) Isotopic Enrichment ConfirmationMolecular weight, confirmation of ¹³C and deuterium incorporation. sigmaaldrich.com
High-Resolution MS (HRMS) Elemental CompositionPrecise mass measurement to verify the molecular formula. researchgate.net
¹³C NMR Spectroscopy Carbon-13 Labeling ConfirmationConfirmation of uniform ¹³C incorporation across the carbon backbone. nih.gov
¹H and ²H NMR Spectroscopy Deuterium Labeling ConfirmationLocation and extent of deuteration. researchgate.netgoogle.com
HPLC Chemical Purity AssessmentSeparation and quantification of the main compound and any impurities. lgcstandards.com

Spectroscopic and Chromatographic Methods for Chemical Purity Verification

The confirmation of the chemical purity of this compound involves a suite of advanced analytical techniques to ensure the absence of unlabeled mannitol, isomers, and other organic contaminants. These methods provide orthogonal data to build a comprehensive purity profile. High-performance liquid chromatography (HPLC) is a primary method for assessing chemical purity, with manufacturers often specifying a purity level of 98% or greater. buchem.comisotope.com

More advanced techniques such as ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), offer enhanced separation efficiency and sensitivity. mdpi.com A validated UPLC-MS/MS method for sugar analysis demonstrates a significant reduction in chromatographic run times, separating sugars in 5 minutes compared to 15 minutes with older methods. mdpi.com For polar molecules like mannitol, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation strategy. mdpi.com

Spectroscopic methods are indispensable for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field NMR, is utilized to confirm the structural integrity of the molecule and identify any potential organic impurities. buchem.com Mass spectrometry, frequently in the form of gas chromatography/mass spectrometry (GC/MS) or LC/MS, is employed to confirm the molecular weight and fragmentation pattern of the compound, further verifying its identity and purity. buchem.com These analytical laboratories are equipped to perform in-process testing and final quality control to ensure high chemical and isotopic purity. buchem.com

Table 1: Analytical Methods for Chemical Purity Verification

Method Purpose Key Findings & Notes Citations
Chromatography
High-Performance Liquid Chromatography (HPLC) Quantifies chemical purity. Routinely used to establish purity, often achieving >95% or >98%. isotope.comlgcstandards.com
Ultra-Performance Liquid Chromatography (UPLC) Provides high-efficiency separation. Offers faster and more efficient separation compared to conventional HPLC. mdpi.com
Spectroscopy
Nuclear Magnetic Resonance (NMR) Confirms chemical structure and detects impurities. High-field NMR is a standard tool for quality control in the production of isotopically labeled compounds. buchem.com
Mass Spectrometry (MS) Confirms molecular weight and identity. Techniques like GC/MS and LC-MS/MS are used to ensure the correct compound is present and free from contaminants. buchem.commdpi.com

Quantitative Determination of Isotopic Enrichment and Positional Purity

The utility of this compound as an internal standard or metabolic tracer is entirely dependent on the accurate and precise quantification of its isotopic enrichment and the confirmation of the specific positions of the isotopic labels. eurisotop.com Stable isotope-labeled compounds are considered the gold standard for quantifying endogenous metabolites in complex biological samples because their isotopic enrichment does not typically affect retention time or ionization efficiency. eurisotop.com

Mass spectrometry is a primary tool for this determination. ckisotopes.com The mass difference between the "heavy" (isotopically enriched) and "light" (native) forms of mannitol allows for the simultaneous detection and quantification of each species. ckisotopes.com This approach, known as isotope dilution mass spectrometry (IDMS), is recognized for its high accuracy, sensitivity, and reproducibility. ckisotopes.com Manufacturers typically report high levels of isotopic enrichment, such as 99% for 13C and 98% for deuterium (D). chemie-brunschwig.chotsuka.co.jpotsuka.co.jp

NMR spectroscopy also plays a crucial role, particularly in confirming positional purity. ckisotopes.com For this compound, 13C-NMR can verify that all six carbon atoms are indeed the 13C isotope, as indicated by the "U-13C6" or "13C6" designation. eurisotop.comckisotopes.com Similarly, deuterium NMR or high-resolution mass spectrometry can be employed to confirm the positions of the eight deuterium atoms, ensuring that the "d8" label is distributed as expected and has not undergone isotopic scrambling. The combination of these techniques ensures that the product meets the stringent specifications required for its intended applications in metabolomics and other research fields. ckisotopes.com

Table 2: Isotopic Enrichment and Purity Analysis

Parameter Analytical Technique Typical Specification Citations
Isotopic Enrichment
Carbon-13 Mass Spectrometry, 13C-NMR 99 atom % 13C chemie-brunschwig.chotsuka.co.jpotsuka.co.jp
Deuterium Mass Spectrometry, 2H-NMR ≥98 atom % D chemie-brunschwig.chotsuka.co.jp
Positional Purity
13C Position 13C-NMR Uniform (U-13C6) ckisotopes.com
Deuterium Position 2H-NMR, High-Resolution MS Confirms specific or uniform labeling (d8)

Advanced Analytical Techniques for D Mannitol 13c6,d8 Quantification and Characterization

Mass Spectrometry-Based Methods for Precision and Sensitivity

Mass spectrometry (MS) stands as a cornerstone for the analysis of D-Mannitol-13C6,d8, offering unparalleled sensitivity and specificity. sigmaaldrich.com The distinct mass difference between the labeled mannitol (B672) and its naturally occurring ("light") counterpart enables clear differentiation and accurate quantification, even at low concentrations. ckisotopes.commedchemexpress.com This capability is crucial in various research applications, from metabolic studies to clinical diagnostics. medchemexpress.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Concentration Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest accuracy in the absolute quantification of compounds. ckisotopes.com In this technique, a known amount of this compound is added to a sample as an internal standard. ckisotopes.com Because the labeled and unlabeled mannitol exhibit nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies and potential matrix effects in the mass spectrometer. mdpi.comresearchgate.net By measuring the ratio of the MS signal intensity of the analyte (unlabeled D-mannitol) to that of the isotopically labeled internal standard, a highly precise and accurate concentration of the endogenous compound can be determined. ckisotopes.com This approach effectively corrects for sample loss during preparation and variations in instrument response, making it a gold-standard quantitative technique. mdpi.comresearchgate.net

Application as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, this compound serves as an ideal internal standard for the quantification of unlabeled D-mannitol. mdpi.comresearchgate.netnih.gov The use of a stable isotope-labeled internal standard is considered best practice as it closely mimics the behavior of the analyte throughout the analytical process, including extraction, chromatography, and ionization. mdpi.comresearchgate.net This co-elution and similar ionization response allow for robust correction of matrix effects and variations in instrument performance, leading to high precision and accuracy. mdpi.comnih.gov For instance, in studies of intestinal permeability, the simultaneous measurement of lactulose (B1674317) and mannitol is a common diagnostic test. The use of D-Mannitol-13C6 and other labeled sugars as internal standards in LC-MS/MS methods has been shown to yield excellent analytical performance with high recovery and precision. mdpi.comresearchgate.netnih.gov

Below is an interactive table summarizing the key parameters from a validated UPLC-MS/MS method for mannitol quantification, highlighting the performance of the assay when using a labeled internal standard.

Mass Isotopomer Distribution Analysis (MIDA) for Tracing Metabolic Fate

Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated technique used to study the biosynthesis and turnover of molecules in vivo. nih.gov By administering a labeled precursor, such as a ¹³C-labeled substrate that can be converted to mannitol, and then analyzing the mass isotopomer distribution of the resulting this compound, researchers can gain insights into metabolic pathways. nih.gov MIDA allows for the determination of the isotopic enrichment of the true precursor pool and the fraction of newly synthesized molecules. nih.gov While direct studies detailing the use of this compound in MIDA are not extensively published, the principles of MIDA are applicable. For example, if a ¹³C-labeled glucose is administered, the pattern of ¹³C incorporation into mannitol can reveal information about the pathways of mannitol synthesis. This technique is powerful for understanding metabolic flux and the dynamics of biochemical pathways. nih.goveurisotop.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical tool for the characterization of this compound. researchgate.netnih.govresearchgate.net Unlike mass spectrometry, which provides information on the mass-to-charge ratio, NMR provides detailed information about the chemical environment of specific atoms within the molecule, allowing for structural elucidation and the study of dynamic processes. medchemexpress.com

Carbon-13 NMR (13C-NMR) for Carbon Skeleton Elucidation and Metabolic Pathway Tracing

Carbon-13 NMR (¹³C-NMR) is particularly useful for studying the carbon backbone of this compound. ckisotopes.comnih.gov The ¹³C labeling significantly enhances the signal intensity in ¹³C-NMR spectra, making it easier to observe and assign the signals corresponding to each carbon atom in the mannitol molecule. ckisotopes.com This is invaluable for confirming the isotopic enrichment and the position of the labels. ckisotopes.com

In metabolic studies, ¹³C-NMR can be used to trace the fate of the ¹³C atoms from a labeled precursor as it is metabolized. For example, studies have used ¹³C-labeled D-mannitol to investigate its fermentation by gut bacteria. researchgate.net By analyzing the ¹³C-NMR spectra of the fermentation products, such as short-chain fatty acids, researchers can identify which carbon atoms from mannitol were incorporated into which products, thereby elucidating the metabolic pathways involved. researchgate.net

The table below shows representative ¹³C-NMR chemical shifts for D-mannitol, which would be significantly enhanced in D-Mannitol-13C6.

Deuterium (B1214612) NMR (2H-NMR) for Positional Deuterium Analysis and Kinetic Studies

Deuterium NMR (²H-NMR) spectroscopy is a specialized technique that can be used to determine the position of deuterium atoms within a molecule. For this compound, ²H-NMR would provide information on the location and extent of deuterium labeling. This can be important for verifying the synthesis of the labeled compound and for certain mechanistic studies.

In kinetic studies, the presence of deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. By comparing the reaction kinetics of deuterated and non-deuterated mannitol, researchers can gain insights into reaction mechanisms, particularly the involvement of carbon-hydrogen bond cleavage in the rate-determining step. While specific ²H-NMR studies on this compound are not widely reported, the principles of this technique are well-established for studying deuterated compounds.

Sophisticated Chromatographic Separation Techniques for this compound Quantification and Characterization

The accurate quantification and characterization of isotopically labeled compounds such as this compound in complex sample matrices demand advanced analytical methodologies. Sophisticated chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for these demanding applications. The use of stable isotope-labeled (SIL) internal standards, such as this compound, is a cornerstone of modern quantitative analysis, enabling the correction for variations during sample preparation and analysis. chromatographyonline.comnih.govbuchem.com

Development and Optimization of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Labeled Analytes

The analysis of highly polar, hydrophilic molecules like mannitol presents unique chromatographic challenges. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully developed and optimized for the separation and quantification of mannitol and its isotopically labeled analogues.

High-Performance Liquid Chromatography (HPLC): Modern analysis overwhelmingly favors liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for its high sensitivity, specificity, and ability to analyze compounds directly in the liquid phase without derivatization. mdpi.comnih.gov For polar analytes like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode. nih.govsemanticscholar.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention and separation of polar compounds that are not well-retained by traditional reversed-phase chromatography. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, allows for faster analysis times and improved resolution. mdpi.com Methods have been developed that can separate mannitol from its isomers and other sugars in run times as short as five minutes. mdpi.cominnovareacademics.in The use of D-Mannitol-13C6 as an internal standard in these methods allows for excellent precision (<5%) and accuracy over a wide dynamic range. nih.gov

Interactive Table 1: Optimized HPLC/UPLC-MS/MS Method Parameters for Mannitol Analysis

Parameter HPLC/UPLC Method 1 HPLC/UPLC Method 2 HPLC/UPLC Method 3
Chromatography Type UPLC-MS/MS mdpi.com Dual LC-MS nih.gov UPLC-MS/MS nih.gov
Column Ethylene Bridged Hybrid Amide HILIC Not Specified
Mobile Phase Not Specified A: Water, B: Acetonitrile (B52724) (80:20 v/v) Not Specified
Separation Mode HILIC-type HILIC Not Specified
Total Run Time 5 minutes Not Specified Not Specified
Internal Standard d-mannitol-1-¹³C,1-1-d₂ D-mannitol-¹³C₆ [¹³C₆]mannitol
Detection Tandem Mass Spectrometry (MS/MS) High-Resolution Mass Spectrometry Tandem Mass Spectrometry (MS/MS)

| Quantification Limit | 10 µg/mL | Not Specified | Not Specified |

Gas Chromatography (GC): Gas chromatography is a powerful separation technique, but it requires analytes to be volatile and thermally stable. Since this compound is a non-volatile polyol, a chemical derivatization step is mandatory to convert it into a more volatile form suitable for GC analysis. nih.govresearchgate.netnih.gov Common derivatization strategies include acetylation with acetic anhydride (B1165640) or silylation to form trimethylsilyl (B98337) (TMS) ethers. nih.govoup.com

Once derivatized, the labeled mannitol can be separated on various capillary columns, often with nonpolar or medium-polarity stationary phases. nih.govresearchgate.net Detection is typically performed using a flame ionization detector (FID) or, for greater selectivity and structural information, a mass spectrometer (MS). nih.govnih.gov GC-MS methods can achieve low detection limits, on the order of nanograms. nih.gov

Interactive Table 2: GC Method Parameters for Derivatized Mannitol Analysis

Parameter GC Method 1 GC Method 2 GC Method 3
Derivatization Agent 1-Butaneboronic acid nih.gov Acetic Anhydride/Pyridine (B92270) researchgate.netnih.gov bis(trimethylsilyl)acetamide
Derivative Formed Butaneboronate derivative Peracetate Hexatrimethylsilyl derivative
Column Not Specified Phenyl cyanopropyl polysiloxane (BPX-70) researchgate.net 10% OV-17
Detector Mass Spectrometry (MS) nih.gov Flame Ionization Detector (FID) or MS Flame Ionization Detector (FID) or MS
Internal Standard Erythritol nih.gov Not specified Not specified

| Detection Limit | 1 ng/0.1 g nih.gov | 0.68 ng researchgate.net | Not Specified |

Considerations for Sample Preparation, Derivatization, and Matrix Effects in Complex Biological Samples

The analysis of this compound in biological samples such as plasma, urine, or tissue homogenates requires careful sample preparation to remove interfering substances and minimize matrix effects. nih.govchromatographyonline.com

Sample Preparation: The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, which contains proteins, lipids, salts, and other endogenous molecules that can interfere with analysis. chromatographyonline.comresearchgate.net A common and effective technique for biological fluids is protein precipitation. chromatographyonline.com This is often achieved by adding a cold organic solvent like acetonitrile or methanol, or an acid such as perchloric acid or trichloroacetic acid. nih.govchromatographyonline.comlibios.fr Following the addition of the precipitating agent, the sample is centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte is collected for analysis. nih.govchromatographyonline.com

Interactive Table 3: Sample Preparation Techniques for Mannitol in Biological Matrices

Matrix Type Preparation Method Reagents Used Reference
Human Brain Tissue Homogenization, Protein Precipitation 10% Trichloroacetic Acid nih.gov
Human Plasma Protein Precipitation Cold Acetonitrile chromatographyonline.com
Urine Dilution, Protein Precipitation 80% Methanol nih.gov

| Whole Blood | Deproteinization | Perchloric Acid or Carrez reagents | libios.fr |

Derivatization: As mentioned, derivatization is an essential sample preparation step for GC analysis of polar compounds like this compound. researchgate.netnih.gov The process involves a chemical reaction to convert the polar hydroxyl groups of the mannitol molecule into less polar, more volatile functional groups. researchgate.net

Acetylation: Using acetic anhydride in the presence of a catalyst like pyridine converts the hydroxyl groups to acetate (B1210297) esters. researchgate.netnih.gov

Silylation: Reagents like bis(trimethylsilyl)acetamide (BSA) or trimethylchlorosilane (TMCS) replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

Boronate Ester Formation: Cyclic derivatives can be formed using reagents like 1-butaneboronic acid. nih.gov

This step must be carefully controlled and optimized for reaction time, temperature, and reagent concentration to ensure complete and reproducible conversion to the desired derivative. researchgate.net

Matrix Effects: In LC-MS/MS analysis, matrix effects are a significant concern. nih.govmdpi.com These effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantification. nih.govmdpi.com Matrix effects can even alter the chromatographic retention time of an analyte. nih.gov

The most effective strategy to combat matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. chromatographyonline.comnih.govbuchem.com Because the SIL standard is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the exact same ionization suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification. chromatographyonline.comnih.gov

Applications of D Mannitol 13c6,d8 in Mechanistic Biological Research Models

Quantitative Metabolic Flux Analysis (MFA) in Cellular Systems

Quantitative Metabolic Flux Analysis (MFA) is a critical technique used to determine the rates (fluxes) of metabolic reactions within a biological system. nih.gov The use of stable isotope tracers, such as D-Mannitol-13C6,d8, is central to this approach. nih.gov By introducing the ¹³C-labeled mannitol (B672) to cells, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites. nih.govplos.org Analysis of the mass distribution patterns in these metabolites via mass spectrometry enables the calculation of intracellular fluxes, providing a detailed map of metabolic activity. nih.govnih.gov

In cell culture models, this compound is employed to unravel the intricate network of metabolic pathways. When cells metabolize the labeled mannitol, the ¹³C atoms are distributed throughout the central carbon metabolism. By measuring the isotopic enrichment in key intermediates and end-products like amino acids or organic acids, researchers can identify and quantify the activity of specific pathways. nih.gov This method allows for a dynamic view of how cells process nutrients and allocate resources under various conditions, such as in cancer metabolism research or in the optimization of biopharmaceutical production hosts. vanderbilt.educhemie-brunschwig.ch

Table 1: Illustrative ¹³C Enrichment in Key Metabolites from this compound in a Hypothetical Cancer Cell Line

MetaboliteMetabolic Pathway¹³C Enrichment (%) under Normoxia¹³C Enrichment (%) under Hypoxia
Fructose-6-phosphateGlycolysis85.288.9
LactateFermentation45.775.4
CitrateTCA Cycle30.112.5
Ribose-5-phosphatePentose (B10789219) Phosphate (B84403) Pathway15.325.8
AlanineAmino Acid Synthesis28.915.1

This compound is instrumental in quantifying the extent to which cells utilize mannitol as a carbon source compared to other available substrates, such as glucose or glutamine. MFA studies can precisely determine the proportion of a given metabolite pool that originates from the labeled mannitol. This is particularly valuable for understanding metabolic reprogramming in disease states or engineered cell lines. vanderbilt.edu For instance, researchers can assess how metabolic flux is partitioned at key branch points, such as the glucose-6-phosphate node, which directs carbon into either glycolysis or the pentose phosphate pathway. vanderbilt.edu This information is crucial for identifying metabolic phenotypes associated with specific cellular behaviors, like proliferation or protein production. vanderbilt.edu

Table 2: Relative Flux Distribution at the Fructose-6-Phosphate Node

(Data derived from a this compound tracer experiment in an engineered CHO cell line)

Metabolic Branch PointHigh-Producer Clone Flux (%)Low-Producer Clone Flux (%)
Flux to Glycolysis78.689.4
Flux to Pentose Phosphate Pathway21.410.6

The regeneration of essential cofactors, such as NADPH and NADH, is intrinsically linked to the fluxes through central metabolic pathways. By tracing this compound, MFA can provide quantitative estimates of the rates of cofactor production. For example, the flux through the oxidative pentose phosphate pathway, a major source of NADPH, can be accurately determined. vanderbilt.edu This is vital for studies on cellular redox balance, antioxidant defense, and the metabolic requirements for biosynthesis, as NADPH is a key reducing equivalent for anabolic reactions. Understanding the dynamics of energy metabolism and cofactor regeneration is fundamental to systems biology and the study of metabolic diseases. chemie-brunschwig.ch

Assessment of Substrate Utilization and Metabolic Branching.

Permeability and Transport Investigations in Pre-clinical Models

Beyond its use in metabolism, this compound serves as a valuable tracer for investigating the permeability and transport characteristics of biological barriers. Mannitol is generally considered a paracellular transport marker, meaning it primarily crosses epithelial or endothelial layers through the tight junctions between cells. The use of a stable isotope-labeled version allows for highly sensitive and specific quantification by mass spectrometry, avoiding interference from endogenous compounds. sigmaaldrich.combayanbox.ir

The integrity of biological barriers, such as the blood-brain barrier (BBB) and the intestinal epithelium, is crucial for maintaining homeostasis. This compound is used in preclinical models to quantify the permeability of these barriers. wjgnet.com In these experiments, the labeled compound is applied to one side of the barrier (e.g., the apical side of an intestinal cell monolayer or intravenously in an animal model), and its appearance on the other side is measured over time. nih.gov An increased rate of transport indicates compromised barrier integrity. Such assays are essential in toxicology, drug development, and research into diseases characterized by barrier dysfunction. For example, studies have utilized [¹³C₆] mannitol to measure microvessel permeability in advanced "BBB-on-a-chip" models, which mimic the human BBB in vitro. wjgnet.com

Table 3: Apparent Permeability (Papp) of this compound Across Different In Vitro Barrier Models

Barrier ModelConditionPapp (cm/s)
Caco-2 Intestinal ModelControl0.5 x 10⁻⁶
Inflammatory Cytokine-Treated4.2 x 10⁻⁶
iPSC-Derived BBB ModelControl0.3 x 10⁻⁶
Osmotic Disruption2.9 x 10⁻⁶

While often used as a paracellular marker, mannitol transport can also be facilitated by specific membrane proteins. nih.gov this compound enables detailed kinetic studies of these transport processes. By incubating isolated cells, or membrane vesicles expressing a specific transporter, with varying concentrations of the labeled substrate, researchers can determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). mdpi-res.com These experiments are fundamental to characterizing the function of transporters, understanding substrate specificity, and investigating the mechanisms of drug-transporter interactions. nih.govresearchgate.net

Table 4: Kinetic Parameters for Transporter-Mediated Uptake of this compound

(Data from a hypothetical experiment using HEK293 cells overexpressing a solute carrier transporter)

Cell LineKinetic ParameterValue
HEK293-TransporterKm (µM)150
Vmax (pmol/min/mg protein)2500
HEK293-Mock (Control)Km (µM)Not Applicable
Vmax (pmol/min/mg protein)< 50 (Non-saturable uptake)

Research in Pathogen-Host Interactions and Microbial Metabolism.

Tracing of Nutrient Assimilation and Catabolism by Intracellular Microorganisms.

A significant challenge in studying intracellular pathogens is distinguishing between the metabolic activities of the microbe and the host cell. A novel stable isotope tracing strategy has been developed to specifically label and measure the metabolites of intracellularly growing Salmonella enterica serovar Typhimurium (STm). plos.orgnih.govnih.gov This approach capitalizes on the inability of mammalian cells to metabolize mannitol, while it can be utilized as a carbon source by pathogens like Salmonella. plos.orgnih.govnih.gov

By introducing 13C-labeled mannitol to infected host cells, researchers can ensure that any labeled metabolites detected are a direct result of the pathogen's metabolic activity. plos.orgnih.govnih.gov This allows for the precise tracing of how the pathogen assimilates this carbon source and breaks it down (catabolism) to fuel its survival and replication within the host cell. This method has provided direct evidence of the metabolic pathways that are active in intracellular Salmonella, confirming previous findings that were based on indirect measurements. plos.org

The following table summarizes the key aspects of using 13C-labeled mannitol for tracing nutrient assimilation in intracellular Salmonella.

FeatureDescriptionReference
Tracer Compound 13C-labeled D-Mannitol plos.orgnih.govnih.gov
Model Organism Salmonella enterica serovar Typhimurium (STm) plos.orgnih.govnih.gov
Host Cell Lines Macrophage and epithelial cells plos.orgnih.gov
Principle Mammalian host cells cannot metabolize mannitol, whereas STm can. This allows for pathogen-specific labeling. plos.orgnih.govnih.gov
Detection Method Liquid Chromatography-Mass Spectrometry (LC-MS) to measure label incorporation into bacterial metabolites. plos.orgnih.gov

Elucidation of Specific Microbial Metabolic Pathways and Adaptation Mechanisms.

The application of 13C-labeled mannitol extends beyond simple nutrient tracing to the detailed elucidation of specific metabolic pathways and the adaptive mechanisms pathogens employ within the host. For instance, studies with intracellular Salmonella have used this technique to quantify the relative activity of different metabolic routes. plos.orgnih.gov

Research has demonstrated that upon assimilating labeled mannitol, the 13C label is incorporated into various metabolites within the central carbon metabolism of the bacteria. By analyzing the distribution of the isotope in these downstream metabolites, scientists can infer the activity of specific pathways. Key findings from this research have highlighted the importance of the Entner-Doudoroff pathway (EDP) and the activity of phosphoenolpyruvate (B93156) carboxylase for intracellularly proliferating Salmonella. plos.orgnih.gov This level of detail is critical for understanding how these pathogens adapt their metabolism to thrive in the nutrient-scarce environment of the host cell.

The data below, derived from studies on intracellular Salmonella, illustrates the fractional labeling of key metabolites, providing insight into the pathogen's metabolic activity.

MetaboliteFractional 13C Labeling Enrichment (%)Metabolic Pathway ImplicationReference
Mannitol-1-Phosphate~60Direct uptake and phosphorylation of mannitol nih.gov
Glucose-6-Phosphate / Fructose-6-Phosphate~60Entry into central carbon metabolism nih.gov
UDP-Glucose~60Precursor for cell wall synthesis nih.gov
Isoleucine0Indicates acquisition from host rather than de novo synthesis nih.gov
Proline0Indicates acquisition from host rather than de novo synthesis nih.gov
Hypoxanthine0Indicates acquisition from host rather than de novo synthesis nih.gov
Guanine0Indicates acquisition from host rather than de novo synthesis nih.gov

This pathogen-specific isotope tracing approach opens up new possibilities for studying the in-situ metabolism of a wide range of intracellular pathogens, potentially identifying novel targets for antimicrobial therapies. plos.orgnih.gov

Theoretical and Computational Aspects of Isotopic Tracer Studies Involving D Mannitol 13c6,d8

Computational Modeling for Metabolic Network Reconstruction and Flux Estimation

Isotopic tracer studies with compounds like D-Mannitol-13C6,d8 are instrumental in providing the experimental data needed for computational modeling of metabolism. These models are essential for understanding the systems-level properties of metabolic networks.

Algorithm Development for Data Processing and Interpretation from Isotopic Experiments

The data generated from mass spectrometry (MS) or nuclear magnetic resonance (NMR) analysis of samples from isotope labeling experiments are complex. eurisotop.com They consist of the distribution of different isotopologues (molecules that differ only in their isotopic composition) for various metabolites. To translate this raw data into meaningful biological information, sophisticated algorithms are required. nih.govshimadzu.com

These algorithms are designed to:

Identify and quantify metabolites: This involves processing chromatographic and spectral data to identify known and unknown compounds. ucdavis.edu

Determine mass isotopomer distributions (MIDs): This is the relative abundance of each isotopologue of a given metabolite.

Perform flux estimation: By integrating the MID data with a stoichiometric model of the metabolic network, these algorithms can estimate the rates (fluxes) of intracellular reactions. nih.gov

The development of new algorithms aims to improve the accuracy and automation of these processes. For instance, model-free approaches that simultaneously analyze NMR and MS data are being developed to determine isotopomer distributions without the need for a predefined metabolic model. metabolomics2016.org Other algorithms, like AddClique, use network-based approaches to systematically identify adducts in mass spectrometry data, which is crucial for accurate metabolite identification. metabolomics2016.org

Strategies for Natural Abundance Correction and Deconvolution of Mass Spectrometric Data

A critical step in processing data from isotopic tracer experiments is correcting for the natural abundance of stable isotopes. nih.gov Naturally occurring isotopes of elements like carbon (¹³C), hydrogen (²H), and oxygen (¹⁸O) are present in all biological samples. nih.gov Therefore, a distinction must be made between the isotopes introduced experimentally with a tracer like this compound and those that were naturally present. nih.gov

Natural Abundance Correction: Accurate correction is vital for obtaining the true enrichment of the isotopic label. nih.gov Various methods exist for this correction, and understanding the underlying theory is crucial for metabolic researchers. nih.gov Inaccurate correction can lead to significant errors in the calculation of metabolic fluxes.

Deconvolution of Mass Spectrometric Data: Mass spectra from complex biological samples often contain overlapping peaks from co-eluting compounds. core.ac.uk Deconvolution algorithms are essential to separate these mixed spectra into the spectra of individual components. Software like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) is used for this purpose. core.ac.uk This process is fundamental for accurately determining the mass isotopomer distributions of metabolites derived from the metabolism of this compound. acs.org

Software Tools and Data Analysis Pipelines for Isotope Tracer Studies

A variety of software tools and integrated data analysis pipelines are available to facilitate the analysis of data from isotope tracer studies. These tools assist researchers in moving from raw analytical data to biological insights.

The complexity of ¹³C metabolic flux analysis (¹³C-MFA) necessitates not only experimental data but also mathematical models and computational tools to infer metabolic fluxes. frontiersin.org To standardize and facilitate the exchange of these models, the implementation-independent model description language FluxML has been developed. frontiersin.org

Table 1: Examples of Software Tools and Their Functions in Isotopic Tracer Studies

Software/ToolFunctionKey Features
FluxML A universal modeling language for ¹³C Metabolic Flux Analysis (MFA). frontiersin.orgFacilitates model exchange, re-use, and comparison between different labs. frontiersin.org
MetaboScape® Integrated software for compound identification in non-targeted metabolomics. metabolomics2016.orgImproves confidence in identification at molecular formula, compound class, and structural levels. metabolomics2016.org
AddClique Network-based algorithm for adduct identification in LC/MS data. metabolomics2016.orgSystematically discriminates and identifies adducts from the same metabolite. metabolomics2016.org
MoOD R Shiny-based software package for quality control of metabolomic data. metabolomics2016.orgProvides an easy-to-use interface for non-experts to check data quality. metabolomics2016.org
PyMS Data processing tool for GC-MS data. metabolomics2016.orgIncludes a GapFill algorithm to reduce missing values and improve statistical analysis. metabolomics2016.org
Progenesis QI LC-MS data analysis software for quantification and identification of metabolites. waters.comSupports multi-group experimental designs and various data-independent acquisition methods. waters.com
Traverse MS Data analysis software for MRM data from triple quadrupole MS systems. shimadzu.comSpecialized for targeted metabolomics, with features for statistical and metabolic pathway analysis. shimadzu.com
Iso2Flux In-house developed software for isotopic steady-state ¹³C MFA. plos.orgImplements parsimonious ¹³C MFA (p¹³CMFA) to minimize total reaction flux. plos.org
BiG-SCAPE Python-based software for exploring and classifying large collections of gene clusters. sci-hub.seGenerates sequence similarity networks and assembles gene cluster families. sci-hub.se

These tools, often combined into comprehensive data analysis pipelines, enable researchers to perform complex tasks such as peak detection, metabolite identification, natural abundance correction, and ultimately, the estimation of metabolic fluxes from experiments using tracers like this compound. shimadzu.commetabolomics2016.org The continuous development of these computational resources is crucial for advancing the field of metabolic research. eurisotop.com

Emerging Research Frontiers and Methodological Innovations for D Mannitol 13c6,d8

Advancements in Analytical Sensitivity and Throughput for Isotopic Detection

The utility of D-Mannitol-13C6,d8 as a tracer is intrinsically linked to the analytical methods used for its detection and quantification. Recent years have seen significant progress in enhancing both the sensitivity and throughput of these techniques, allowing for more precise and efficient research.

Historically, the detection of mannitol (B672) and other sugar alcohols relied on methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) with refractive index (RI) detection. researchgate.net However, these methods often lack the sensitivity required for detecting the subtle isotopic shifts characteristic of tracer studies. A significant leap forward came with the use of amperometric detection, which was found to be approximately 1000 times more sensitive than HPLC-RI and GC-FID methods. researchgate.net

More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a superior technique, offering rapid analysis times. innovareacademics.in For instance, a UPLC method was developed to simultaneously measure labeled isotopes of mannitol and sucrose (B13894) in both brain and plasma with a total run time of just six minutes. innovareacademics.in This high-throughput capability is crucial for studies involving large sample sizes or time-course experiments.

Mass spectrometry (MS) remains a cornerstone for isotopic analysis due to its ability to differentiate between isotopomers based on their mass-to-charge ratio. wikipedia.org When coupled with separation techniques like liquid chromatography (LC-MS), it provides a powerful platform for quantifying this compound in complex biological matrices. Isotope Dilution Mass Spectrometry (IDMS) is a particularly robust method where a known amount of the isotopically labeled standard (like this compound) is added to a sample. buchem.com This allows for highly accurate quantification of the unlabeled analyte.

Further advancements include the development of hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), which has shown excellent accuracy and precision for quantifying related carbohydrates. researchgate.net Additionally, hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (dDNP), have the potential to dramatically increase the signal strength of 13C-labeled compounds in magnetic resonance spectroscopy (MRS) and imaging (MRI), opening new avenues for in vivo metabolic studies. ckisotopes.com

A summary of advancements in analytical techniques for mannitol detection is provided in the table below.

Analytical TechniqueKey AdvancementsImpact on Research
High-Performance Liquid Chromatography (HPLC) Shift from RI to more sensitive detectors like amperometry. researchgate.netIncreased sensitivity for detecting low concentrations of mannitol.
Ultra-Performance Liquid Chromatography (UPLC) Reduced run times (e.g., 6 minutes for mannitol and sucrose). innovareacademics.inHigher throughput for large-scale studies and dynamic analyses.
Mass Spectrometry (MS) Coupling with LC for LC-MS and LC-MS/MS; use in Isotope Dilution Mass Spectrometry (IDMS). wikipedia.orgbuchem.comHigh specificity and accuracy for isotopic quantification.
Hydrophilic Interaction Liquid Chromatography (HILIC) Improved separation of polar compounds like sugars. researchgate.netEnhanced resolution and quantification in complex biological samples.
Hyperpolarization (dDNP) Potential for >10,000-fold signal enhancement in MRI/MRS. ckisotopes.comEnables real-time in vivo imaging of metabolic pathways.

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems Biology Approaches

The true power of this compound is realized when its metabolic tracing data is integrated with other "omics" datasets, such as proteomics and transcriptomics, within a systems biology framework. This holistic approach provides a more comprehensive understanding of how cellular processes are regulated and interconnected.

Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of a cell. waters.com When stable isotope labeling is incorporated, it allows for the measurement of metabolic fluxes—the rates of metabolic reactions—providing a dynamic view of cellular metabolism that cannot be obtained from static metabolite levels alone. nih.gov

The integration of metabolomic data from this compound studies with proteomics, which analyzes the entire protein complement of a cell, can reveal how changes in metabolic pathways are linked to alterations in enzyme levels or post-translational modifications. For example, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used proteomic technique that can be combined with metabolite tracing to correlate protein expression with metabolic function. sigmaaldrich.com This combined approach can help identify key regulatory proteins and enzymes that control mannitol metabolism or related pathways.

Similarly, integrating metabolomic data with transcriptomics (the study of the complete set of RNA transcripts) can uncover the genetic regulation underlying metabolic shifts. By correlating changes in gene expression with metabolic fluxes determined using this compound, researchers can identify transcription factors and signaling pathways that respond to metabolic perturbations. This multi-omics approach has been successfully used to investigate complex biological phenomena, such as drug-induced toxicity and the metabolic reprogramming in cancer cells. uantwerpen.be

The following table outlines the benefits of integrating this compound data with other omics technologies.

Omics TechnologyData ProvidedIntegrated Insights with this compound
Proteomics Protein abundance, post-translational modifications. Correlates changes in enzyme levels and activity with metabolic fluxes.
Transcriptomics Gene expression levels. researchgate.netIdentifies genetic regulatory networks that control metabolic pathways.
Metabolomics (unlabeled) Static snapshot of metabolite levels. waters.comProvides context for flux data and identifies downstream metabolic consequences.

This integrated systems biology approach, which combines dynamic metabolic data from tracers like this compound with other layers of biological information, is essential for building predictive models of cellular behavior and understanding complex diseases. chemie-brunschwig.chscribd.comckisotopes.com

Development of Novel Research Applications for this compound in Unexplored Biological Contexts

The advancements in analytical techniques and the power of systems biology are paving the way for the application of this compound in novel and previously unexplored biological contexts. While traditionally used in areas like assessing intestinal permeability, its potential extends far beyond. innovareacademics.in

One emerging area is in the study of the blood-brain barrier (BBB). A recent study utilized [13C6] mannitol to assess the permeability of a 3D in vitro BBB model constructed from induced pluripotent stem cells (iPSCs). wjgnet.com The use of an isotopically labeled tracer allowed for precise quantification of its passage across the barrier using UPLC-MS/MS, providing a more physiologically relevant model for studying BBB function and dysfunction in neurological diseases.

Another frontier is in the field of cancer metabolism. Cancer cells exhibit altered metabolic pathways to support their rapid growth and proliferation. Isotopic tracers are invaluable for mapping these metabolic shifts. While glucose and glutamine tracers are more common, this compound could be used to probe specific aspects of polyol pathway metabolism, which has been implicated in certain cancers.

Furthermore, the study of host-microbe interactions is a rapidly growing field. The gut microbiota plays a crucial role in human health and disease, partly through its metabolic activities. This compound could be employed to trace the metabolism of mannitol by specific gut bacteria and understand its impact on the host's metabolic state. This could have implications for understanding conditions like inflammatory bowel disease and metabolic syndrome. researchgate.net

The table below highlights some of these novel research applications.

Research AreaPotential Application of this compoundScientific Question Addressed
Neurobiology Assessing blood-brain barrier permeability in advanced in vitro models. wjgnet.comHow do neurological diseases or drugs affect BBB integrity?
Oncology Tracing the polyol pathway in cancer cells.What is the role of alternative sugar metabolism in tumor growth?
Microbiome Research Tracking mannitol metabolism by gut microbiota. researchgate.netHow does microbial metabolism of sugar alcohols influence host health?
Plant Science Investigating carbon allocation and stress responses in plants. frontiersin.orgHow do plants utilize and transport sugar alcohols under different environmental conditions?

As analytical tools become more sensitive and our understanding of systems biology deepens, the applications for this compound will undoubtedly continue to expand, offering new insights into a wide range of biological questions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.